molecular formula C12H12O B2554813 3,5,6,7-tetrahydro-s-indacen-1(2H)-one CAS No. 14927-64-1

3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Cat. No. B2554813
CAS RN: 14927-64-1
M. Wt: 172.227
InChI Key: LXDKNEXOGZDIAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2,3,4,7-Tetrahydro-1H-inden-2-ol involves the Birch reduction of indan-2-ol . This method could potentially be adapted for the synthesis of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one by altering the starting materials and reaction conditions to target the desired molecular structure.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single-crystal X-ray structure analysis. For example, the structure of 2,3,4,7-Tetrahydro-1H-inden-2-ol shows hydrogen-bonded polymers along the c-axis due to hydrogen-bonds between hydroxo functions . Additionally, the structure of trans-1,5-bis(trimethylsilyl)-2,6-diethyl-4,8-dimethyl-s-indacene was obtained by X-ray diffraction, which could provide insights into the potential structure of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one .

Chemical Reactions Analysis

The papers discuss the chemical reactions of related compounds. For instance, the dienyl derivative of 2,3,4,7-Tetrahydro-1H-inden-2-ol reacts with RuCl3·nH2O in refluxing ethanol to afford a mixture of isomers . This information could be relevant when considering the reactivity of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed, such as the bond length alternation in s-indacene and the effect of alkyl substitution on this property . This could suggest that 3,5,6,7-tetrahydro-s-indacen-1(2H)-one may also exhibit bond length alternation, which could affect its stability and reactivity.

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis of Core-Expanded Indacene Isomers

    The successful synthesis of core-expanded indacene isomers, dicyclopenta[b,g]-naphthalene and dicyclopenta[a,f]naphthalene, demonstrated their global antiaromaticity and open-shell singlet ground state. These findings are significant in the study of antiaromatic molecules and their electronic structures (Xu et al., 2021).

  • Electronic and Vibrational Properties

    Research on 1,3,5,7-tetra-tert-butyl-s-indacene (TTBI) explored its electronic and vibrational properties, highlighting the impact of alkyl substitution on bond length alternation in s-indacene structures (Gellini et al., 1993).

  • Synthesis of Mononuclear Rh(I) and Ir(I) Complexes

    The synthesis and characterization of monometallic complexes with Rh(COD) and Ir(COD) of dihydro-s-indacene variants provided insights into the synthesis and properties of such complexes, useful in organometallic chemistry (Bisello et al., 2000).

Chemical Properties and Reactivity

  • Ligand-Centered Oxidation in Diiron s-Indacene Complex

    The study of ligand-centered oxidation in a diiron s-indacene complex contributed to the understanding of molecular oxidation and reduction mechanisms in metal-indacene complexes (Roussel et al., 2000).

  • Synthesis and Properties of Novel Indacene

    The synthesis of a new indacene compound, 2,6-diphenyl-1,5-diaza-1,5-dihydro-s-indacene, and its electroluminescent properties showcased its potential application in organic light-emitting diodes (OLEDs) (Chen et al., 2003).

Materials Science and Engineering Applications

  • Synthesis of Carbon-Bridged Phenylenevinylene Congeners

    The synthesis of 1H-indenes, dihydro-s-indacenes, and diindenoindacenes as carbon-bridged phenylenevinylene derivatives highlighted their physical properties beneficial for ambipolar organic semiconductor materials (Zhu et al., 2009).

  • Thermally Induced Reversible Solid-State Transformation

    The study of novel s-indacene 1,3,5,7-tetraone derivatives demonstrated unique thermally induced polymorphic transformations, suggesting their potential in organic optoelectronics and molecular actuators (Shen et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer should take necessary precautions while handling this chemical.

properties

IUPAC Name

3,5,6,7-tetrahydro-2H-s-indacen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-12-5-4-10-6-8-2-1-3-9(8)7-11(10)12/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDKNEXOGZDIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Synthesis routes and methods I

Procedure details

The mixture of 11.8 g indane (0.1 mol) and 10 ml 3-chloropropionyl chloride (0.12 mol) was added to suspension of 16 g AlCl3 (0.55 mol) in 100 ml CH2Cl2 at 0° C. After then reaction mixture was poured into ice and HCl, the organic layer was isolated; the aqueous one was extracted with CH2Cl2 (2*50 ml). The combined organic phase was washed by NaHCO3, dried over MgSO4 and evaporated. The residue was added carefully to conc. H2SO4 (100 ml), warmed to 70° C. and stirred after then 30 min at the same temperature. The mixture was cooled and poured into ice. Precipitate was filtered, washed by water and dried, to give 12.4 g of product (72%).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (550 mL) was added dropwise, with stirring over a time period of 2 hours to 137 grams of 3-chloro-1-indan-5-yl-propan-1-one. The resulting thick black solution was heated to 90° C. until hydrogen chloride evolution ceased (usually 1-4 hours). The mixture was then cooled to room temperature and poured onto 5 kg of ice. The resulting slurry was stirred overnight and filtered. The solid was washed with water until the water ran clear through the filter. The tan solid was then dried in vacuo and recrystallized from hexane to afford 90 grams of the title compound, m.p. 72.4-74.8° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four

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